2-Bromo-5-fluorophenacyl bromide
Overview
Description
2-Bromo-5-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of phenacyl bromide, characterized by the presence of both bromine and fluorine atoms on the phenyl ring. This compound is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, affecting their function and leading to a range of biological effects .
Mode of Action
It’s known that phenacyl bromide analogs can act as versatile organic intermediates for the synthesis of heterocyclic compounds via multicomponent reactions . These reactions can lead to a variety of changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound’s role as an intermediate in the synthesis of heterocyclic compounds suggests that it could influence a variety of biochemical processes .
Result of Action
Its role as an intermediate in the synthesis of heterocyclic compounds suggests that it could have a variety of effects depending on the specific reactions it undergoes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-fluorophenacyl bromide . These factors could include temperature, pH, and the presence of other compounds, among others . Understanding these influences is crucial for optimizing the use of this compound in various applications.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluorophenacyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as kinases and phosphatases, by forming covalent bonds with specific amino acid residues. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various biochemical pathways. The compound’s ability to form stable adducts with proteins makes it a valuable tool in studying protein function and enzyme kinetics .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine residues. This binding can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification. Furthermore, this compound can influence gene expression by modifying transcription factors or other DNA-binding proteins, thereby altering their ability to regulate gene transcription.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may result in subtle biochemical changes, while higher doses can lead to significant physiological effects, including toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in detoxification and metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. The distribution of this compound can influence its biological activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorophenacyl bromide typically involves the bromination of 2-bromo-5-fluorobenzyl alcohol. The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) under controlled conditions. The reaction mixture is usually refluxed to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Condensation Reactions: It can react with amines and other nucleophiles to form imines and other condensation products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles that react with this compound.
Major Products Formed:
Benzazepines: Alkylation of β-amino esters with this compound yields benzazepines.
Thiazole Derivatives: Reaction with thiourea in the presence of a catalyst forms thiazole derivatives.
Scientific Research Applications
2-Bromo-5-fluorophenacyl bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-5-fluorophenol: This compound is similar in structure but lacks the carbonyl group present in 2-Bromo-5-fluorophenacyl bromide.
2-Bromo-4’-fluoroacetophenone: Another related compound, differing by the position of the fluorine atom and the presence of an acetyl group instead of a phenacyl group.
Uniqueness: this compound is unique due to its dual halogenation (bromine and fluorine) and the presence of a phenacyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXFGTZHLKBZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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